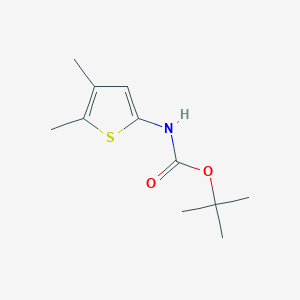

tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate

描述

tert-Butyl N-(4,5-dimethylthiophen-2-yl)carbamate (CAS: CID 71755375) is a carbamate derivative featuring a 4,5-dimethyl-substituted thiophene ring linked to a tert-butyl carbamate group. Its molecular formula is C₁₁H₁₇NO₂S, with a molecular weight of 239.33 g/mol. The compound’s structure (Fig. 1) includes a planar thiophene ring with methyl groups at positions 4 and 5, which introduce steric and electronic modifications compared to simpler thiophene carbamates .

属性

IUPAC Name |

tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-7-6-9(15-8(7)2)12-10(13)14-11(3,4)5/h6H,1-5H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHCFGQZCBOMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1376137-24-4 | |

| Record name | tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Route

The primary and most documented method for preparing tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate involves the carbamoylation of 4,5-dimethylthiophene-2-amine with tert-butyl chloroformate under basic and anhydrous conditions. This method is widely accepted and utilized in both laboratory and industrial settings.

$$

\text{4,5-dimethylthiophene-2-amine} + \text{tert-butyl chloroformate} \xrightarrow[\text{anhydrous}]{\text{base (e.g., triethylamine)}} \text{this compound}

$$

- Reagents: 4,5-dimethylthiophene-2-amine, tert-butyl chloroformate

- Base: Triethylamine or other organic bases to scavenge HCl formed

- Conditions: Anhydrous solvent (e.g., dichloromethane), low temperature to room temperature

This reaction proceeds through nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, forming the carbamate linkage and releasing chloride ion, which is neutralized by the base.

Detailed Preparation Methodology

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of 4,5-dimethylthiophene-2-amine in anhydrous solvent (e.g., dichloromethane) | 0–5 °C under inert atmosphere | Prevents moisture and side reactions |

| 2 | Addition of base (triethylamine) to the amine solution | Same as above | Base scavenges HCl |

| 3 | Slow addition of tert-butyl chloroformate dropwise | 0–5 °C, then room temperature | Controls reaction rate and heat |

| 4 | Stirring for several hours to complete reaction | Room temperature, 2–6 h | Monitored by TLC or HPLC |

| 5 | Work-up by aqueous extraction to remove salts | Room temperature | Organic layer contains product |

| 6 | Purification by crystallization or chromatography | Solvent dependent | Ensures high purity |

Alternative Synthetic Approaches

While the direct carbamoylation of the amine with tert-butyl chloroformate is the standard, alternative methods include:

- Use of carbamoyl imidazoles or activated carbamate esters: These can react with the amine under milder or different conditions, potentially improving yields or selectivity.

- Stepwise synthesis involving protection-deprotection strategies: For complex molecules where multiple reactive sites exist.

- Quaternization followed by acylation: As described in related carbamate derivative patents, involving amino alcohol intermediates and subsequent acylation steps, though less common for this specific compound.

Research Findings and Data

- Yield: Typically high (70–90%) under optimized conditions.

- Purity: Achieved via recrystallization or silica gel chromatography.

- Spectroscopic Confirmation: NMR (both ^1H and ^13C), IR, and Mass Spectrometry confirm the structure. Characteristic carbamate signals and thiophene methyl groups are observed.

- Stability: The tert-butyl carbamate group imparts stability against hydrolysis under neutral conditions but can be cleaved under acidic conditions if needed.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Impact on Synthesis |

|---|---|---|

| Starting amine | 4,5-dimethylthiophene-2-amine | Key substrate |

| Carbamoylating agent | tert-butyl chloroformate | Provides tert-butyl carbamate group |

| Base | Triethylamine or similar | Neutralizes HCl, drives reaction |

| Solvent | Anhydrous dichloromethane or THF | Prevents hydrolysis |

| Temperature | 0–5 °C during addition, room temp for reaction | Controls reaction rate |

| Reaction time | 2–6 hours | Ensures completion |

| Purification | Chromatography or crystallization | Obtains pure product |

| Yield | 70–90% | Efficient synthesis |

Industrial Considerations

- Industrial scale synthesis follows similar protocols but uses automated reactors.

- Purification may involve crystallization or preparative chromatography.

- Anhydrous conditions and inert atmosphere are critical to avoid side reactions.

- Process optimization focuses on maximizing yield and purity while minimizing waste.

化学反应分析

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free amine. This reaction is critical for accessing reactive intermediates in organic synthesis.

Conditions :

Example :

Removal of the Boc group generates 4,5-dimethylthiophen-2-amine, which can participate in subsequent amidation or alkylation reactions .

Nucleophilic Substitution at the Carbamate

The carbamate oxygen can act as a weak nucleophile.

Reaction with Acyl Chlorides :

-

In the presence of triethylamine, tert-butyl carbamates react with acyl chlorides to form acyloxycarbamates (e.g., tert-butyl benzoyloxycarbamate) .

Conditions :

Electrophilic Aromatic Substitution on the Thiophene Ring

The 4,5-dimethylthiophene ring undergoes electrophilic substitution, with regioselectivity dictated by the methyl groups.

Key Insight :

The 3-position is favored due to electron-donating effects of the 4,5-methyl groups, but steric hindrance reduces reaction rates compared to unsubstituted thiophene .

Cross-Coupling Reactions

The thiophene ring can participate in palladium-catalyzed couplings if functionalized with a leaving group (e.g., bromine).

Suzuki–Miyaura Coupling :

Limitation :

The absence of a halogen substituent in the parent compound necessitates prior functionalization (e.g., bromination) .

Diels–Alder Reactivity

Thiophene derivatives can act as dienes, but the electron-rich 4,5-dimethylthiophene may exhibit reduced reactivity.

Case Study :

5-BocNH-2-pyrone undergoes Diels–Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) in ethyl acetate at 100°C .

Inference :

Similar reactivity is plausible for this compound under elevated temperatures .

Reductive Amination

After Boc deprotection, the free amine can undergo reductive amination with aldehydes/ketones.

Conditions :

-

NaBH₃CN or H₂/Pd-C in methanol .

Application :

Synthesis of secondary amines for pharmaceutical intermediates .

Stability and Side Reactions

科学研究应用

Scientific Research Applications

- Chemistry: It serves as a building block in organic synthesis for the development of new heterocyclic compounds. The compound's unique structure facilitates the exploration of novel chemical reactivity and the synthesis of complex molecules.

- Biology and Medicine: This compound is investigated for its potential as a pharmacophore in drug design. The thiophene ring is a common motif in many biologically active molecules, and modifications of this structure can lead to the discovery of new therapeutic agents.

- Industry: It is used in the synthesis of specialty chemicals and materials due to its stability and reactivity as a valuable intermediate in the production of advanced materials.

Chemical Reactions

tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate can undergo several types of chemical reactions:

- Oxidation: The thiophene ring can undergo oxidation reactions using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid.

- Reduction: The carbamate group can be reduced using reducing agents like lithium aluminum hydride.

- Substitution: The carbamate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Research indicates that compounds similar to this compound may exhibit various biological activities:

- Antioxidant Activity: Compounds with thiophene rings can reduce oxidative stress in cellular models, modulating reactive oxygen species (ROS) levels in neuronal cells.

- Antimicrobial Properties: Its structure suggests potential interaction with bacterial membranes or inhibition of essential bacterial enzymes, with related compounds showing activity against Gram-positive and Gram-negative bacteria.

- Cytotoxicity: Some carbamate derivatives can induce apoptosis in cancer cell lines, often involving mitochondrial dysfunction and activation of caspases. In vitro assays, such as MTT assays, have been used to evaluate the cytotoxic effects on various cancer cell lines, showing dose-dependent reductions in cell viability at higher concentrations. It has been investigated for its ability to inhibit specific enzymes like acetylcholinesterase, suggesting a potential role in neurodegenerative disease models.

作用机制

The mechanism of action of tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate is largely dependent on its chemical structure. The carbamate group can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The thiophene ring can participate in π-π stacking interactions, further influencing the compound’s biological activity. Specific molecular targets and pathways are determined by the context of its application, such as enzyme inhibition or receptor modulation.

相似化合物的比较

Table 1: Structural Comparison of tert-Butyl Carbamate Derivatives

Key Observations :

- Steric Effects : The 4,5-dimethyl groups in the target compound increase steric hindrance compared to the unsubstituted thiophene derivative. This may reduce rotational freedom and influence metal-ligand coordination geometry .

Physicochemical and Functional Properties

- Thermal Stability : tert-Butyl carbamates generally exhibit moderate thermal stability, but methyl groups may enhance decomposition temperatures by stabilizing the thiophene ring .

- Crystallinity : The unsubstituted thiophene carbamate forms well-defined crystals with perpendicular thiophene ring packing (74.83° angle) . The dimethyl derivative’s packing may differ due to steric clashes, though this remains unverified.

生物活性

Tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is . The structural representation can be summarized as follows:

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Antioxidant Activity : Compounds with thiophene rings have shown potential in reducing oxidative stress in cellular models. For instance, in neuroprotective studies, certain derivatives demonstrated the ability to modulate reactive oxygen species (ROS) levels in neuronal cells .

- Antimicrobial Properties : The compound's structure suggests it may interact with bacterial membranes or inhibit essential bacterial enzymes. Studies on related compounds have reported significant activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity : Preliminary studies indicate that some carbamate derivatives can induce apoptosis in cancer cell lines. The mechanism often involves mitochondrial dysfunction and the activation of caspases .

In Vitro Studies

In vitro assays have been pivotal in assessing the biological activity of this compound. For example:

- Cell Viability Assays : MTT assays have been employed to evaluate the cytotoxic effects of the compound on various cancer cell lines. Results indicated a dose-dependent response, with significant reductions in cell viability at higher concentrations .

- Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes such as acetylcholinesterase has been investigated, showcasing its potential role in neurodegenerative disease models .

Structure-Activity Relationship (SAR)

The SAR analysis of related carbamate compounds has revealed that modifications to the thiophene ring and the tert-butyl group can significantly influence biological activity. Key findings include:

- Substituent Effects : Variations in substituents on the thiophene ring can enhance or diminish antimicrobial activity. For instance, introducing electron-withdrawing groups tends to increase potency against certain bacterial strains .

- Functional Group Optimization : The presence of the carbamate moiety is crucial for maintaining biological activity, as it facilitates interactions with target biomolecules .

Case Studies

Several case studies highlight the biological potential of this compound and its analogs:

- Neuroprotection : A study demonstrated that derivatives could protect neuronal cells from oxidative stress-induced apoptosis by modulating ROS levels and enhancing cellular antioxidant defenses .

- Antitubercular Activity : Research on structurally similar compounds revealed promising activity against Mycobacterium tuberculosis, suggesting that modifications to the thiophene scaffold could yield new antitubercular agents .

- Cancer Therapeutics : Investigations into the cytotoxic effects of similar compounds showed significant promise in targeting multidrug-resistant cancer cells through mechanisms involving apoptosis and autophagy .

常见问题

Q. What are the standard synthetic routes for tert-butyl N-(4,5-dimethylthiophen-2-yl)carbamate, and how are intermediates characterized?

The compound is typically synthesized via carbamate protection of an amine-functionalized thiophene derivative. A common approach involves reacting 4,5-dimethylthiophen-2-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF . Intermediates are characterized using / NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For example, tert-butyl carbamates often show a characteristic Boc carbonyl stretch at ~1680–1720 cm in IR spectra .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation from solvents like ethyl acetate/hexane. Data collection and refinement are performed using SHELXL (for small-molecule refinement) and WinGX (for data integration). SHELX programs are preferred for their robustness in handling twinned or low-resolution data . Publication-ready tables and CIF files can be generated directly from SHELXL outputs .

Q. What are the key safety considerations when handling tert-butyl carbamate derivatives?

While not classified as hazardous, standard lab precautions apply: use gloves, goggles, and work in a fume hood. In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Avoid inhalation of fine powders . Degradation products (e.g., isobutylene gas from Boc cleavage under acidic conditions) require additional ventilation .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., THF) improve Boc-group stability.

- Temperature control : Reactions are typically run at 0–25°C to minimize side reactions.

- Catalysis : DMAP (4-dimethylaminopyridine) can accelerate Boc protection by acting as a nucleophilic catalyst . A fractional factorial design (e.g., varying solvent, temperature, and catalyst loading) helps identify optimal conditions .

Q. How do researchers resolve contradictions between spectroscopic data and computational models?

Discrepancies between experimental NMR shifts and DFT-predicted values often arise from solvent effects or conformational flexibility. Use the following steps:

- Solvent correction : Apply the IEF-PCM model in Gaussian or ORCA to simulate solvent environments .

- Dynamic effects : Perform - NOESY or ROESY NMR to assess intramolecular interactions influencing conformation .

- Cross-validation : Compare with analogous tert-butyl carbamates (e.g., tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate) to identify systematic errors .

Q. What advanced crystallographic methods address challenges in resolving disordered structures?

For disordered solvent molecules or flexible substituents:

- SQUEEZE (in PLATON): Models electron density for poorly resolved regions .

- TWINLAWS : In SHELXL, apply twin refinement for non-merohedral twinning (common in low-symmetry crystals) .

- Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., C–H···O) using CrystalExplorer to validate packing models .

Q. How are degradation pathways studied under simulated physiological conditions?

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress.

- LC-MS/MS analysis : Identify degradation products (e.g., free thiophen-2-amine after Boc cleavage) using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。